17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one
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Overview
Description
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one is a synthetic steroidal compound with the molecular formula C34H56O3 and a molecular weight of 512.818 g/mol . This compound is a derivative of estrone, a naturally occurring estrogen, and is characterized by the presence of a long-chain fatty acid ester at the 17-beta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one typically involves the esterification of estrone with hexadecanoic acid (palmitic acid). The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where estrone and hexadecanoic acid are combined in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one has several scientific research applications:
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential use in hormone replacement therapy and as a drug delivery system.
Mechanism of Action
The mechanism of action of 17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogens. This binding activates various signaling pathways that regulate gene expression and cellular functions. The long-chain ester group may also influence the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
17beta-hydroxyestr-4-en-3-one 17-palmitate: Similar structure with a palmitate ester group.
17beta-hydroxy-2alpha,17-dimethylestr-4-en-3-one: Another synthetic steroid with different functional groups
Uniqueness
17beta-((1-Oxohexadecyl)oxy)estr-4-en-3-one is unique due to its specific esterification at the 17-beta position with a long-chain fatty acid. This modification can alter its biological activity and pharmacokinetic properties, making it distinct from other similar steroidal compounds .
Properties
CAS No. |
55566-45-5 |
---|---|
Molecular Formula |
C34H56O3 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hexadecanoate |
InChI |
InChI=1S/C34H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h25,28-32H,3-24H2,1-2H3/t28-,29+,30+,31-,32-,34-/m0/s1 |
InChI Key |
QJVKGMSIXPIYHG-ONJHBZALSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origin of Product |
United States |
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